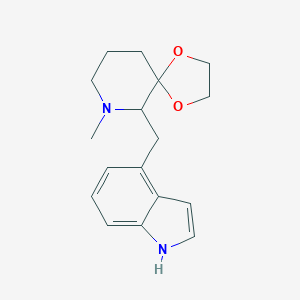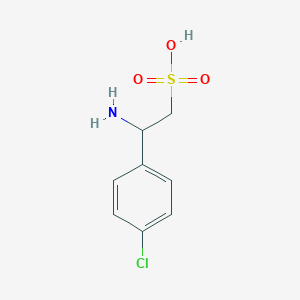
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid, commonly known as ACES, is a zwitterionic buffering agent that is widely used in scientific research. It was first synthesized in 1975 by Good et al. as a replacement for other buffering agents such as Tris and phosphate, which can interfere with certain biochemical assays. ACES has since become a popular choice for many applications due to its unique properties and versatility.
作用机制
ACES acts as a zwitterionic buffer, meaning it can both accept and donate protons depending on the pH of the solution. This property allows it to maintain a stable pH range and prevent fluctuations that can affect the results of biochemical assays. ACES has a pKa of 7.0, which makes it an ideal buffer for many applications.
生化和生理效应
ACES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to skin and eyes. However, it is important to handle ACES with care and follow proper safety protocols when working with it.
实验室实验的优点和局限性
ACES has several advantages over other buffering agents, including:
- High buffering capacity in the neutral pH range
- Minimal interference with biochemical assays
- Low toxicity and non-irritating properties
- Stable over a wide range of temperatures
However, ACES also has some limitations, including:
- Limited solubility in water
- Relatively high cost compared to other buffering agents
- Incompatibility with certain enzymes and proteins
未来方向
Despite its widespread use, there is still much to learn about the properties and potential applications of ACES. Some possible future directions for research include:
- Developing new synthesis methods to improve yield and reduce cost
- Investigating the effects of ACES on different types of cells and tissues
- Studying the interaction of ACES with enzymes and proteins in more detail
- Exploring the use of ACES in drug delivery systems and other biomedical applications
Conclusion
In conclusion, ACES is a versatile and widely used buffering agent in scientific research. Its unique properties make it an ideal choice for many applications, particularly those that require a neutral pH range and minimal interference with biochemical assays. While there are some limitations to its use, ACES has proven to be a valuable tool in many fields of research and holds promise for future applications.
合成方法
ACES can be synthesized in several ways, but the most common method involves the reaction of 4-chlorophenylacetic acid with sulfur trioxide to form 2-(4-chlorophenyl)sulfonylacetic acid. This compound is then treated with ammonia to yield ACES. The overall reaction can be represented as follows:
科学研究应用
ACES is primarily used as a buffering agent in scientific research. It is particularly useful in assays that require a neutral pH range (pH 6.8-7.4) and where other buffering agents may interfere with the results. ACES has been used in a wide range of applications, including:
- Enzyme assays
- Electrophoresis
- Cell culture media
- Protein purification
- DNA sequencing
属性
CAS 编号 |
100376-62-3 |
|---|---|
产品名称 |
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid |
分子式 |
C8H10ClNO3S |
分子量 |
235.69 g/mol |
IUPAC 名称 |
2-amino-2-(4-chlorophenyl)ethanesulfonic acid |
InChI |
InChI=1S/C8H10ClNO3S/c9-7-3-1-6(2-4-7)8(10)5-14(11,12)13/h1-4,8H,5,10H2,(H,11,12,13) |
InChI 键 |
YXUUWCRKRJHQBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |
规范 SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |
同义词 |
2-ACPESA 2-amino-2-(4-chlorophenyl)ethanesulfonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




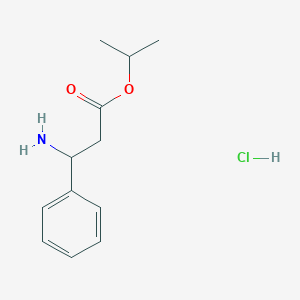
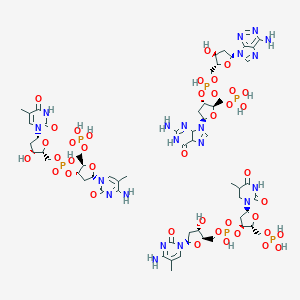
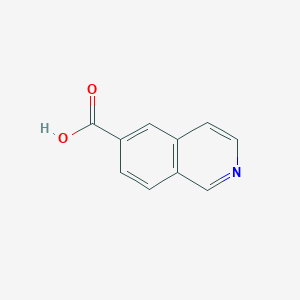





![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
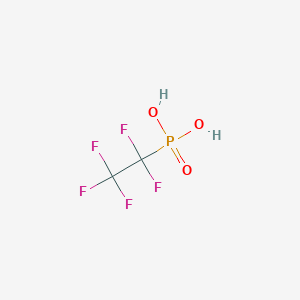
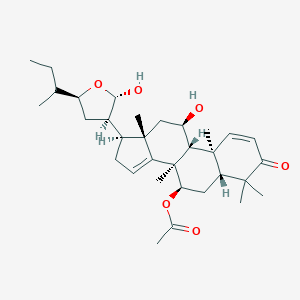
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
